molecular formula C12H12ClFO B6163250 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one CAS No. 1477686-15-9

1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one

Cat. No. B6163250
CAS RN: 1477686-15-9
M. Wt: 226.7
InChI Key:
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Description

1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one (CFPCP-1) is a synthetic organic compound that has been recently studied for its potential application in a variety of scientific research fields. It is a cyclic ether with a phenyl group attached to a cyclopropyl carbon. CFPCP-1 has been found to have interesting properties that could be beneficial in different areas of research, such as its use as a biocatalyst, its ability to act as a ligand, and its potential to be used as a drug.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one is still under investigation, but it is believed to involve the binding of the compound to specific proteins or enzymes. This binding is thought to affect the activity of these proteins or enzymes, which in turn affects the biochemical and physiological processes in the body. Additionally, 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one has been found to bind to certain receptors in the body, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one are still being studied, but it has been found to have anti-inflammatory and analgesic properties. Additionally, it has been found to have an inhibitory effect on certain enzymes, which could potentially be beneficial in the treatment of various diseases. Finally, 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one has been found to have an effect on the central nervous system, which could be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The use of 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one in laboratory experiments has several advantages. First, it is a relatively easy compound to synthesize, which makes it a cost-effective option for research. Additionally, it is a relatively stable compound, which makes it a safe option for use in experiments. Finally, 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one is a versatile compound, which makes it useful in a variety of research applications.
However, there are also some limitations to using 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one in laboratory experiments. First, the compound is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the compound is not very stable in the presence of light or heat, which can limit its use in certain experiments. Finally, the compound is not very soluble in organic solvents, which can limit its use in certain applications.

Future Directions

The potential future directions for 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one are numerous. First, further research is needed to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential therapeutic applications of 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one, such as its use in the treatment of various diseases. Finally, further research is needed to explore the potential use of 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one as a biocatalyst or ligand in various chemical reactions.

Synthesis Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one is a multi-step process that involves the use of a range of chemicals and reagents. The first step involves the formation of a cyclopropyl ring by the reaction of a β-diketone with a Grignard reagent in the presence of a base. This is followed by the reaction of the cyclopropyl ring with a chloro-fluoro phenyl group to form the desired 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and requires the use of a catalyst to ensure the desired product is obtained.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one has been studied for its potential application in a variety of scientific research fields. It has been found to be a useful biocatalyst, as it can be used to catalyze the formation of a variety of organic compounds. Additionally, 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one has been found to act as a ligand, which is a molecule that binds to a metal ion to form a complex. This property makes it useful for catalyzing the formation of specific organic compounds. Finally, 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one has been studied for its potential use as a drug, as it has been found to have anti-inflammatory and analgesic properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one involves the reaction of a cyclopropyl ketone with a substituted aryl halide in the presence of a base and a palladium catalyst.", "Starting Materials": [ "Cyclopropyl ketone", "3-chloro-4-fluorobromobenzene", "Sodium hydroxide", "Palladium acetate", "Phosphine ligand" ], "Reaction": [ "The cyclopropyl ketone is reacted with sodium hydroxide to form the enolate ion.", "The enolate ion is then reacted with palladium acetate and a phosphine ligand to form a palladium complex.", "The substituted aryl halide is added to the reaction mixture and the palladium complex catalyzes the coupling reaction between the aryl halide and the enolate ion.", "The resulting product is then purified to obtain 1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one." ] }

CAS RN

1477686-15-9

Product Name

1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one

Molecular Formula

C12H12ClFO

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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